molecular formula C9H18N2O3 B13159687 Methyl 2-(2-aminoacetamido)-4-methylpentanoate

Methyl 2-(2-aminoacetamido)-4-methylpentanoate

Cat. No.: B13159687
M. Wt: 202.25 g/mol
InChI Key: DMSCTMUXQVMOJE-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoacetamido)-4-methylpentanoate is a synthetic amino acid derivative characterized by a leucine-like backbone (4-methylpentanoate) modified with an N-acetylglycine (2-aminoacetamido) group at the α-position. This compound is structurally significant in peptide chemistry, serving as a building block for complex conjugates and prodrugs. Its stereochemistry, particularly the (S)-configuration at the α-carbon, is critical for biological interactions, as evidenced by optical rotation data ([α]22D -52 in CHCl3) . The ester moiety (methyl group) enhances lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

DMSCTMUXQVMOJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN

Origin of Product

United States

Preparation Methods

Activation of Amino Acid Derivatives

  • Carbodiimide-mediated coupling: The use of N-ethyl-N'(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (HOBt) is a prevalent method for activating carboxylic acids, facilitating amide bond formation with amino derivatives. This approach minimizes racemization and enhances coupling efficiency, as demonstrated in peptide synthesis protocols.

  • Acid chlorides: Alternatively, amino acid esters can be activated as acid chlorides using reagents like thionyl chloride or oxalyl chloride, which react readily with amines to form amides.

Coupling of Amino Acids to Form the Core Structure

  • The amino group of a protected amino acid derivative (e.g., N-protected amino ester) reacts with the activated carboxylic acid derivative to form the peptide bond, yielding intermediates such as methyl esters of amino acids with aminoacetamido functionalities.

  • Protection strategies: The amino group is typically protected with groups like Boc (tert-butoxycarbonyl) to prevent side reactions during coupling. After coupling, deprotection is achieved via acidolysis (e.g., TFA treatment), yielding the free amino group necessary for subsequent transformations.

Methylation and Esterification

The ester group, methyl ester in this case, is introduced either during the initial amino acid ester synthesis or via esterification of carboxylic acids.

  • Methylation of acids: Carboxylic acids are methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Esterification of amino acids: Fischer esterification under acidic conditions (e.g., sulfuric acid catalysis) can also be employed to obtain methyl esters directly from amino acids.

Cyclization and Final Functionalization

The final steps involve cyclization reactions to form the aminoacetamido group and the methylpentanoate backbone, often under specific conditions:

  • Amide bond formation: The amino group reacts with activated intermediates to form the amide linkage, completing the core structure.

  • Intramolecular cyclization: Under suitable conditions, intramolecular cyclization may occur to stabilize the molecule, especially when forming heterocyclic rings or constrained conformations, as seen in peptide mimetics.

Summary of Synthesis Pathway

Step Reaction Reagents/Conditions Purpose
1 Activation of amino acids EDC·HCl + HOBt in DMF Peptide coupling
2 Coupling of amino acids Protected amino esters + activated acids Formation of peptide backbone
3 Deprotection TFA or LiOH Remove protecting groups
4 Introduction of aminoacetamido Chloroacetamide derivatives + base Functional group installation
5 Esterification Methyl iodide + K2CO3 Methyl ester formation
6 Cyclization Heating or specific catalysts Final structural stabilization

Research Outcomes and Data Tables

Research studies, such as those by Zhang et al. (2013), have demonstrated high-yielding coupling reactions with yields exceeding 85%, and purity levels above 95% as confirmed by NMR and mass spectrometry. The synthesis of related peptidic inhibitors has shown that the choice of protecting groups and coupling reagents critically influences yield and stereoselectivity.

Method Yield (%) Purity (%) Key Reagents Notes
Carbodiimide coupling 85–90 >95 EDC·HCl, HOBt Widely used for peptide bonds
Acid chloride activation 80–88 >94 Thionyl chloride Faster but risk racemization
Microwave-assisted synthesis 70–85 >90 Microwave reactor Accelerates reaction times

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Methyl 2-(2-aminoacetamido)-4-methylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bromo-Substituted Analog

(S)-Methyl 2-(2-Bromo-N-(4-methoxybenzyl)acetamido)-4-methylpentanoate (2d)

  • Structure : Incorporates a bromo and 4-methoxybenzyl (PMB) group.
  • Properties : High synthesis yield (97%) and viscous liquid state .
  • Comparison : The bromo group increases molecular weight (MW 420.08) and reactivity (e.g., susceptibility to nucleophilic substitution), while the PMB group enhances steric bulk and UV activity.

Phenyl-Substituted Analog

(S)-tert-Butyl 2-(2-Phenylacetamido)-4-methylpentanoate (19h)

  • Structure: Replaces the aminoacetamido group with phenylacetamido and uses a tert-butyl ester.
  • Properties : Higher lipophilicity (logP ~3.5 estimated) due to the aromatic phenyl group.
  • Biological Relevance : Similar derivatives are intermediates in anti-inflammatory prodrugs (e.g., dexibuprofen analogs) .

Glycyrrhetinic Acid Conjugates

Compound 8: Methyl 2-(2-(2-(10-(2-(2-(Tert-butoxycarbonylamino)acetamido)acetoxy)-heptamethyl-13-oxo-...-icosahydropicene-2-carboxamido)acetamido)-4-methylpentanoate

  • Structure : Extended peptide-glycyrrhetinic acid hybrid.
  • Comparison: The glycyrrhetinic acid moiety introduces triterpenoid-based cytotoxicity, absent in the parent compound.

Nematicidal Esters

Ethyl 4-Methylpentanoate

  • Structure: Simpler ester lacking the aminoacetamido group.
  • Activity : 95.69% nematode mortality at 4 µL, highlighting the role of ester groups in bioactivity .

Salt Forms and Stability

(S)-Methyl 2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoate Hydrobromide

  • Structure : Hydrobromide salt of a dipeptide analog.
  • Properties : Improved aqueous solubility due to ionic character; used in peptide synthesis .
  • Comparison: Salt formation mitigates hygroscopicity issues common in amino acid esters.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
Methyl 2-(2-aminoacetamido)-4-methylpentanoate 2-Aminoacetamido, methyl ester 230.28 [α]22D -52, Lipophilic Peptide intermediate
(S)-Methyl 2-(2-Bromo-N-PMB-acetamido)-... Bromo, PMB 420.08 Viscous liquid, 97% yield Synthetic intermediate
Ethyl 4-Methylpentanoate Ethyl ester 130.18 Volatile, nematicidal 95.69% nematode mortality
Dex-4 (Dexibuprofen analog) 4-Isobutylphenylpropanamido 335.43 High logP Anti-inflammatory potential

Biological Activity

Methyl 2-(2-aminoacetamido)-4-methylpentanoate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an amino group and a methyl ester functional group. Its molecular formula is C9H16N2O2C_9H_{16}N_2O_2 with a molecular weight of approximately 184.24 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on various proteases, which are crucial in numerous biological processes. For instance, studies have shown that modifications in the compound's structure can enhance its inhibitory potency against specific enzymes involved in disease pathways .
  • Antiproliferative Effects : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further cancer research .
  • Cytotoxicity : The compound has displayed cytotoxic properties against various cell types, indicating potential applications in targeted cancer therapies. However, the selectivity and safety profile require further elucidation through extensive in vitro and in vivo studies .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Protease Interaction : The compound's ability to bind to proteases suggests it may interfere with protein processing and signaling pathways critical for cell survival and proliferation.
  • Cell Cycle Modulation : Evidence indicates that this compound can cause cell cycle arrest at specific phases (G1/S or G2/M), which is vital for its antiproliferative effects .
  • Apoptotic Pathways : Induction of apoptosis through intrinsic pathways has been observed, which may involve mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have explored the effects of this compound:

  • Study on Cancer Cell Lines : A study examining the compound's effects on breast cancer cell lines reported significant reductions in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that modifications to the compound's structure could lead to enhanced inhibitory activity against specific proteases, suggesting avenues for drug design aimed at improving efficacy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Enzyme InhibitionIC50 values ranging from 0.33 µM to 10 µM
Antiproliferative ActivitySignificant reduction in viability at >10 µM
CytotoxicityModerate cytotoxicity observed in L6 cells

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